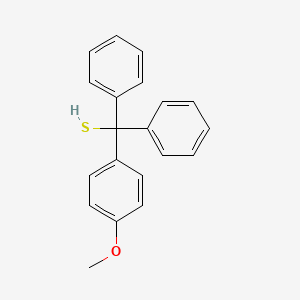

4-Methoxytrityl mercaptan

Description

Evolution of Thiol Protecting Group Methodologies

The history of thiol protection in organic synthesis reflects a continuous drive towards greater efficiency, selectivity, and milder reaction conditions. Early methodologies often relied on robust protecting groups that required harsh conditions for their removal. A noteworthy example is the benzyl (B1604629) (Bzl) group, which was famously used in the first chemical synthesis of the peptide hormone oxytocin. rsc.org However, cleavage of the S-benzyl group necessitates extreme measures such as treatment with sodium in liquid ammonia (B1221849) or highly toxic hydrogen fluoride (B91410) (HF), which can degrade the target peptide and are incompatible with many other functional groups. rsc.org

This need for milder deprotection methods spurred the development of new classes of protecting groups. The introduction of the trityl (Trt) group marked a significant advancement, as it could be cleaved under acidic conditions. rsc.org This evolution continued with the development of substituted trityl derivatives, such as the 4-methoxytrityl (Mmt) group. nih.govresearchgate.net The addition of the electron-donating methoxy (B1213986) group to the trityl scaffold increases the stability of the carbocation formed during acid-catalyzed cleavage, thereby rendering the Mmt group significantly more acid-labile than the parent Trt group. 5z.comresearchgate.net This trend towards fine-tuning lability has also led to other categories of protecting groups, including those removable by oxidation or specific nucleophiles, allowing chemists a broad palette from which to choose. oup.com

Table 1: Comparison of Selected Thiol Protecting Groups

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Lability Class |

|---|---|---|---|

| Benzyl | Bzl | Na/NH₃ (liq.), HF | Harsh Acid/Reducing Metal |

| Trityl | Trt | TFA, I₂, H₂/Pd | Acid-Labile |

| 4-Methoxytrityl | Mmt | 1-3% TFA in DCM, I₂ | Highly Acid-Labile |

| Acetamidomethyl | Acm | Hg(II), I₂ | Heavy Metal/Oxidative |

| tert-Butyl | tBu | Hg(II), strong acid (e.g., HF) | Acid-Labile (under harsh conditions) |

Overview of 4-Methoxytrityl Mercaptan's Foundational Role in Contemporary Organic Synthesis

This compound (Mmt-SH) and its corresponding chloride (Mmt-Cl) are key reagents for introducing the Mmt protecting group onto a thiol. researchgate.netmdpi.com The Mmt group has become a foundational tool in modern synthesis due to its unique level of acid lability. nih.gov It is significantly more sensitive to acid than the standard trityl (Trt) group, allowing for its quantitative removal under exceptionally mild conditions, typically using 1-3% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often with a scavenger like triethylsilane (TES). nih.govpeptide.commdpi.com

This high degree of acid sensitivity provides a crucial level of orthogonality. The S-Mmt group can be selectively cleaved in the presence of more robust acid-labile groups like S-Trt and tert-butyl (tBu) ethers and esters. researchgate.netnih.gov This property is exploited extensively in the solid-phase synthesis of complex peptides and other macromolecules. researchgate.net For instance, S-Mmt protected mercapto acids have been synthesized and used as building blocks for creating libraries of mercaptoacyl peptides. researchgate.net The Mmt group can be introduced by reacting a mercapto acid with Mmt-Cl or by reacting a halo acid with Mmt-SH. researchgate.netmdpi.com Following its incorporation into a larger molecule, the Mmt group can be cleanly removed to unmask the thiol for subsequent reactions, such as the formation of thioether cross-linked liposome (B1194612) scaffolds for drug delivery systems. nih.govmdpi.com This precise control over thiol protection and deprotection solidifies the Mmt group's role as an indispensable component in the synthetic chemist's toolbox.

Table 2: Properties and Use of the 4-Methoxytrityl (Mmt) Protecting Group for Thiols

| Property | Description |

|---|---|

| Introduction | Typically via reaction of a thiol with 4-methoxytrityl chloride (Mmt-Cl) in the presence of a base (e.g., DIPEA), or reaction of this compound (Mmt-SH) with a suitable electrophile. researchgate.netmdpi.comrsc.org |

| Cleavage Conditions | Highly acid-labile; removed with very dilute acid, such as 0.5-3% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). researchgate.netpeptide.commdpi.com |

| Scavengers | A scavenger such as Triethylsilane (TES) is often used during deprotection to trap the liberated Mmt cation and prevent side reactions. researchgate.netmdpi.com |

| Orthogonality | Selectively cleaved in the presence of less acid-labile groups like Trt, tBu, and Boc. researchgate.netnih.gov |

| Applications | Solid-phase peptide synthesis (SPPS), regioselective disulfide bond formation, synthesis of mercapto acids and peptides, and development of thioether-linked biomaterials. researchgate.netresearchgate.netmdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-diphenylmethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18OS/c1-21-19-14-12-18(13-15-19)20(22,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,22H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTKVZROIHLEIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Precursors for 4 Methoxytrityl Mercaptan and Its Derivatives

Synthetic Methodologies for 4-Methoxytrityl Mercaptan

The formation of this compound is contingent on the successful synthesis of its chlorinated precursor, which provides the reactive site for the introduction of the thiol functionality.

4-Methoxytriphenylchloromethane, also known as 4-methoxytrityl chloride (Mmt-Cl), is a cornerstone intermediate in the synthesis of this compound. Its synthesis can be achieved through several methodologies, most notably via Friedel-Crafts reactions or Grignard reagents.

One common approach involves a Grignard reaction between a phenylmagnesium halide and a substituted benzophenone, followed by chlorination. For instance, the reaction of phenylmagnesium bromide with 4-methoxybenzophenone (B1664615) yields (4-methoxyphenyl)diphenylmethanol. This tertiary alcohol is then converted to 4-Methoxytriphenylchloromethane by reaction with a chlorinating agent such as acetyl chloride or thionyl chloride in an inert solvent.

An alternative and widely utilized method is the Friedel-Crafts reaction. This can involve the reaction of anisole (B1667542) with diphenylmethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. A patent describes a method for synthesizing 4-methoxytriphenylchloromethane from 4-methoxybromobenzene and diphenylmethanone. nih.gov Another described synthesis involves reacting 4-methyltriphenylmethanol with thionyl chloride or phosphorus trichloride. Current time information in Bangalore, IN.

The choice of synthetic route often depends on the availability of starting materials, desired scale, and purity requirements. The resulting 4-Methoxytriphenylchloromethane is typically a pale yellow to yellow-beige crystalline solid. researchgate.net

With 4-Methoxytriphenylchloromethane in hand, the direct synthesis of this compound (Mmt-SH) can be accomplished. A prevalent method for the synthesis of thiols from alkyl halides is the reaction with a sulfur nucleophile. One such pathway involves the reaction of 4-Methoxytriphenylchloromethane with thiourea. This reaction forms an isothiouronium salt, which upon subsequent hydrolysis, typically under basic conditions, yields the desired this compound. pearson.comacs.org

Another direct approach is the reaction of 4-Methoxytriphenylchloromethane with a source of hydrosulfide (B80085) ions, such as sodium hydrosulfide (NaSH). semanticscholar.orgresearchgate.netpreprints.orgcblpatras.grgoogle.com This nucleophilic substitution reaction directly replaces the chloride with a thiol group. The reaction is typically carried out in a suitable solvent, and careful control of reaction conditions is necessary to minimize the formation of the corresponding sulfide (B99878) by-product.

Mechanistic Principles Governing 4 Methoxytrityl Protecting Group Chemistry

Detailed Mechanisms of Acid-Catalyzed Deprotection of 4-Methoxytrityl Thiols

The deprotection of a 4-methoxytrityl-protected thiol (Mmt-SR) is an acid-catalyzed process that proceeds via a carbocationic intermediate. The presence of the electron-donating methoxy (B1213986) group on one of the phenyl rings significantly enhances the stability of the resulting trityl cation compared to the unsubstituted trityl (Trt) group, thus making the Mmt group more acid-labile. researchgate.netnih.gov

The generally accepted mechanism for the acid-catalyzed deprotection of Mmt-thiols involves the following steps:

Protonation: The reaction is initiated by the protonation of the sulfur atom of the thioether linkage by an acid, such as trifluoroacetic acid (TFA). While protonation of the methoxy group's oxygen is also possible, protonation of the sulfur atom is the productive pathway for cleavage.

Heterolytic Cleavage: The protonated thioether undergoes heterolytic cleavage of the carbon-sulfur bond. This is the rate-determining step of the reaction. The stability of the departing 4-methoxytrityl cation is a key driving force for this step. The electron-donating p-methoxy group delocalizes the positive charge, making the Mmt cation significantly more stable than the unsubstituted trityl cation.

Formation of the Free Thiol and Carbocation: This cleavage results in the formation of the free thiol (R-SH) and the 4-methoxytrityl carbocation.

Carbocation Trapping: The highly electrophilic 4-methoxytrityl cation is then trapped by a nucleophile present in the reaction mixture. This nucleophile is typically a scavenger added to the deprotection cocktail.

Mmt-SR + H⁺ ⇌ Mmt-S⁺(H)R Mmt-S⁺(H)R → Mmt⁺ + R-SH Mmt⁺ + Scavenger-H → Mmt-Scavenger + H⁺

The acid lability of the Mmt group allows for its selective removal in the presence of other, more acid-stable protecting groups like the trityl (Trt) and diphenylmethyl (Dpm) groups. sigmaaldrich.com For instance, the Mmt group can be cleaved with dilute TFA (0.5–1% in dichloromethane), while the Trt group requires much harsher conditions (e.g., >95% TFA).

Investigation of Scavenger Effects on Deprotection Efficiency and Selectivity

Scavengers play a crucial role in the deprotection of Mmt-thiols. The primary function of a scavenger is to efficiently and irreversibly trap the highly reactive 4-methoxytrityl cation that is generated during the cleavage reaction. sigmaaldrich.com In the absence of an effective scavenger, this electrophilic cation can lead to several undesirable side reactions, including:

Re-attachment to the liberated thiol: The Mmt cation can react with the newly formed thiol, leading to incomplete deprotection.

Alkylation of sensitive amino acid residues: In peptide synthesis, susceptible residues such as tryptophan and methionine can be alkylated by the Mmt cation. sigmaaldrich.com

Reaction with the solid support: In solid-phase synthesis, the cation can reattach to the resin. sigmaaldrich.com

Commonly used scavengers in Mmt deprotection include silanes and thiols.

Silanes: Trialkylsilanes, such as triethylsilane (TES) and triisopropylsilane (B1312306) (TIS), are highly effective scavengers. researchgate.netbachem.com They react with the trityl cation via hydride transfer to form the stable and inert triphenylmethane (B1682552). bachem.com This reaction is essentially irreversible and drives the deprotection equilibrium towards the desired products.

Thiols: Simple thiols like 1,2-ethanedithiol (B43112) (EDT) can also act as scavengers. sigmaaldrich.combachem.com They react with the Mmt cation to form a new thioether.

The choice of scavenger can significantly impact the efficiency and selectivity of the deprotection. The use of silanes is often preferred due to the inert nature of the resulting triphenylmethane byproduct. bachem.com The effectiveness of various scavengers is critical for achieving high yields and purity of the final product, especially in the context of complex peptide synthesis where multiple sensitive functional groups are present.

| Scavenger | Mechanism of Action | Key Advantages | Reference |

|---|---|---|---|

| Triethylsilane (TES) | Hydride transfer to the Mmt cation, forming triphenylmethane. | Forms a stable, inert byproduct, driving the reaction to completion. | researchgate.netbachem.com |

| Triisopropylsilane (TIS) | Similar to TES, acts as a hydride donor. | Effective in preventing side reactions. | sigmaaldrich.com |

| 1,2-Ethanedithiol (EDT) | Nucleophilic attack on the Mmt cation to form a stable thioether. | Good scavenger for t-butyl cations and helps in the removal of the trityl group from cysteine. | sigmaaldrich.combachem.com |

Kinetic and Thermodynamic Analyses of 4-Methoxytrityl Group Lability

The lability of the 4-methoxytrityl group is a function of both kinetic and thermodynamic factors. The rate of acid-catalyzed cleavage is directly related to the stability of the carbocation intermediate formed.

Thermodynamic Considerations:

The key thermodynamic factor is the stability of the 4-methoxytrityl cation. The electron-donating methoxy group at the para position of one of the phenyl rings significantly stabilizes the positive charge through resonance and inductive effects. This increased stability, compared to the unsubstituted trityl cation, makes the formation of the Mmt cation more thermodynamically favorable, thus lowering the activation energy for the cleavage reaction.

Studies on the hydrolysis of substituted trityl derivatives have shown a clear correlation between the electron-donating ability of the substituent and the rate of hydrolysis. researchgate.net The pKa value of the corresponding trityl alcohol in acidic media is often used as a measure of the carbocation's stability. While specific thermodynamic data for 4-methoxytrityl mercaptan deprotection is not extensively reported in the provided search results, the principles derived from studies on trityl alcohols and ethers are directly applicable. researchgate.nettotal-synthesis.com

Kinetic Analyses:

Kinetic studies of the acid-catalyzed hydrolysis of various trityl derivatives have provided valuable insights into their reactivity. The rate of deprotection is highly dependent on the acid concentration and the nature of the solvent. For instance, the rate constant for the hydrolysis of trityl derivatives shows a strong dependence on the acidity of the medium. researchgate.net

The relative acid lability of different trityl-based protecting groups for thiols follows the general trend:

Trityl (Trt) < 4-Methoxytrityl (Mmt) < 4,4'-Dimethoxytrityl (Dmt)

This trend directly reflects the increasing stability of the corresponding carbocations due to the cumulative electron-donating effect of the methoxy groups. The Mmt group is considerably more acid-labile than the Trt group, allowing for its selective removal under milder acidic conditions. researchgate.net This difference in lability is the basis for its use in orthogonal protection strategies in the synthesis of complex molecules like peptides with multiple disulfide bonds.

| Protecting Group | Relative Acid Lability | Typical Deprotection Conditions | Reason for Lability | Reference |

|---|---|---|---|---|

| Trityl (Trt) | Least Labile | >95% Trifluoroacetic Acid (TFA) | Forms a relatively less stable carbocation. | |

| 4-Methoxytrityl (Mmt) | Moderately Labile | 0.5-1% TFA in Dichloromethane (B109758) (DCM) | Electron-donating methoxy group stabilizes the carbocation. | researchgate.net |

| 4,4'-Dimethoxytrityl (DMT) | Most Labile | Weak acid | Two electron-donating methoxy groups provide greater stabilization of the carbocation. | libretexts.org |

Applications of 4 Methoxytrityl Mercaptan in Advanced Synthetic Methodologies

Strategic Use in Solid-Phase Peptide Synthesis (SPPS)

In the realm of Solid-Phase Peptide Synthesis (SPPS), particularly utilizing the Fmoc/tBu strategy, the protection of reactive amino acid side chains is fundamental. mdpi.com The thiol group of cysteine is highly nucleophilic and prone to undesired side reactions, necessitating robust protection. The 4-methoxytrityl group has emerged as a valuable tool for this purpose, offering distinct advantages over other protecting groups. researchgate.netresearchgate.net

The S-Mmt protecting group is prized for its high acid lability compared to the more common trityl (Trt) group. researchgate.netresearchgate.net This property allows for the selective removal of the Mmt group under very mild acidic conditions, typically 0.5-3% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often with a scavenger like triethylsilane (TES). researchgate.netnih.gov These conditions are mild enough to leave other acid-sensitive protecting groups, such as the tert-butyl (tBu) type used for protecting other side chains (e.g., Asp(OtBu), Trp(Boc)), and even the S-Trt group, intact. researchgate.netresearchgate.net This orthogonality is crucial for the synthesis of complex peptides where specific modifications are required while the peptide remains anchored to the solid-phase resin. sigmaaldrich.com The selection of Mmt over similar groups like 4-methyltrityl (Mtt) can be justified by the even milder acidic conditions required for its removal, which can be critical for preserving the stability of the peptide and its link to the resin. acs.org

Table 1: Comparison of Acid Lability for Common Cysteine Protecting Groups

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Orthogonality with tBu/Trt Groups |

| 4-Methoxytrityl | Mmt | 1-3% TFA in DCM/TES nih.govrsc.org | High (Selectively removed) researchgate.netresearchgate.net |

| Trityl | Trt | >50% TFA, often requires scavengers nih.govmdpi.com | Low (Cleaved simultaneously) mdpi.com |

| Acetamidomethyl | Acm | Iodine, Mercury(II) Acetate mdpi.comresearchgate.net | High (Removed by non-acidic methods) mdpi.com |

| tert-Butylthio | StBu | Reducing agents (e.g., DTT, TCEP) nih.govacs.org | High (Removed by reduction) nih.gov |

This table provides a simplified comparison of typical conditions. Actual results may vary based on the specific peptide sequence and reaction environment.

Many biologically active peptides and proteins contain multiple disulfide bonds, and ensuring the correct pairing of cysteine residues is a significant synthetic challenge. researchgate.net Regioselective disulfide bond formation relies on the use of a combination of orthogonal cysteine protecting groups that can be removed sequentially. mdpi.comresearchgate.net

The Mmt group is a key component in this strategy. mdpi.com In a typical approach for a two-disulfide peptide, one pair of cysteines is protected with Mmt, while the other pair is protected with a group stable to mild acid, such as acetamidomethyl (Acm) or S-Tmp. researchgate.netacs.org The Mmt groups can be selectively cleaved on-resin using a dilute TFA solution, exposing the first pair of thiol groups. sigmaaldrich.comacs.org Oxidation can then be performed to form the first disulfide bridge. Subsequently, the second protecting group (e.g., Acm) is removed under different, non-acidic conditions (e.g., with iodine), and the second disulfide bond is formed. mdpi.comresearchgate.net This stepwise and controlled process is essential for obtaining the correctly folded and biologically active polypeptide. nih.gov This strategy has been successfully applied to the synthesis of complex molecules like α-conotoxins. acs.org

Broader Applications in Diverse Organic Synthesis Beyond Biopolymers

While the utility of 4-methoxytrityl (Mmt) as a protecting group for cysteine in peptide synthesis is well-established, its application extends into a broader range of organic synthesis, facilitating the construction of complex molecules beyond biopolymers. The unique lability of the S-Mmt group under mildly acidic conditions makes 4-methoxytrityl mercaptan a valuable reagent in the synthesis of functionalized small molecules, drug delivery scaffolds, and in the development of novel materials.

A significant area of application for this compound is in the synthesis of mercapto acids and their derivatives. researchgate.net These compounds are important constituents of various pharmaceuticals, including enzyme inhibitors. researchgate.net The synthesis can be achieved by reacting this compound with halo acids or esters to form the S-Mmt protected mercapto esters, which can then be hydrolyzed to the corresponding mercapto acids. researchgate.net This method provides a straightforward route to S-protected mercapto acids, which are crucial building blocks for combinatorial synthesis of new drug candidates. researchgate.net The Mmt group's stability to the basic conditions of hydrolysis and its subsequent easy removal under mild acid treatment are key advantages in these synthetic routes. researchgate.net

Furthermore, 4-methoxytrityl protected mercapto acids have been instrumental in the development of novel drug delivery systems. For instance, they have been used to create α,ω-homobifunctional mercaptoacyl poly(alkyl oxide)s. nih.gov This involves the esterification of poly(alkyl oxide)s with S-Mmt protected mercapto acids, followed by the removal of the Mmt group to yield terminal thiol functionalities. nih.gov These thiol groups can then undergo reactions such as thia-Michael addition to cross-link with other molecules, for example, to form thioether cross-linked liposome (B1194612) scaffolds for the sustained release of drugs. nih.govpreprints.org The mild deprotection conditions for the Mmt group are critical to avoid the degradation of other sensitive functionalities within the polymer or liposome structure. nih.gov

The synthesis of thioether-containing molecules is another area where this compound finds application. Thioethers are important structural motifs in many biologically active compounds and materials. The reaction of an S-Mmt protected thiol with a suitable electrophile, followed by deprotection, provides a reliable method for introducing a thiol or thioether linkage. This strategy has been employed in the convergent solid-phase synthesis of thioether-containing peptides, where a thiol-peptide synthesized on a 4-methoxytrityl resin is condensed with a haloacylated peptide.

In the realm of materials chemistry, the ability to introduce functional thiol groups onto surfaces and into matrices is crucial for creating new materials with tailored properties. While direct examples involving this compound in this specific context are not abundant in the provided search results, the synthesis of functionalized thiols using the Mmt protecting group is a transferable technology. For example, a novel multifunctional aryl azide (B81097) containing a trityl-like core has been reported as a protecting group for thiols, with potential applications in materials chemistry through cycloaddition reactions of the azide functionalities. rsc.org This highlights the potential for trityl-based thiol protecting groups, including Mmt, to be used in the creation of functional materials.

The selective deprotection of the Mmt group in the presence of other protecting groups is a significant advantage. The S-Mmt group can be quantitatively removed by treatment with 0.5–1.0% trifluoroacetic acid (TFA), conditions under which other acid-labile groups like tert-butyl and even the standard trityl (Trt) group remain intact. researchgate.net This orthogonality is highly valuable in multi-step syntheses of complex target molecules.

Table 1: Comparison of Acid Lability of Trityl-Type Protecting Groups for Thiols

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Relative Lability |

| Trityl | Trt | Concentrated Trifluoroacetic Acid (TFA) | Less Labile |

| 4-Methoxytrityl | Mmt | 1–3% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) nih.gov | Highly Labile |

| 4-Methyltrityl | Mtt | Mildly acidic conditions | Intermediate Lability |

Table 2: Examples of this compound in Organic Synthesis

| Application | Synthetic Strategy | Key Advantage of Mmt Group |

| Synthesis of Mercapto Acids | Reaction of Mmt-SH with halo acids/esters followed by hydrolysis. researchgate.net | Stability to basic hydrolysis conditions and mild acid removal. researchgate.net |

| Drug Delivery Scaffolds | Esterification of polymers with S-Mmt protected mercapto acids, followed by deprotection and cross-linking. nih.gov | Mild deprotection preserves sensitive functionalities in the scaffold. nih.gov |

| Solid-Phase Synthesis | Attachment of thiol-containing building blocks to a solid support via an Mmt linker. | Facile cleavage from the resin under mild acidic conditions. |

| Thioether Synthesis | Reaction of an S-Mmt protected thiol with an electrophile, followed by deprotection. | Allows for the controlled introduction of thioether linkages. |

Orthogonality and Compatibility in Multi Protecting Group Strategies

Design Principles for Orthogonal Protecting Group Schemes Incorporating 4-Methoxytrityl Mercaptan

The successful synthesis of complex molecules, such as peptides with multiple disulfide bonds or modified oligonucleotides, relies on the strategic implementation of orthogonal protecting groups. The 4-methoxytrityl (Mmt) group, due to its specific lability, is a central component in the design of these sophisticated protection schemes. The core principle is to pair the Mmt group with other protecting groups that are stable under the mild acidic conditions required for Mmt removal, yet can be cleaved by different, non-interfering reagents.

A well-designed orthogonal scheme allows for the sequential deprotection of specific functional groups, enabling regioselective modifications. When incorporating this compound, the following principles are key:

Acid Lability Differentiation: The primary advantage of the Mmt group is its high sensitivity to dilute acid. researchgate.net This allows for its removal in the presence of less acid-labile groups like trityl (Trt) and tert-butyl (tBu). researchgate.net A typical strategy involves using Mmt for one set of thiols, while employing Trt or tBu for others that need to remain protected during the initial deprotection step.

Orthogonality to Base-Labile Groups: In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the Mmt group is completely stable to the basic conditions (e.g., piperidine) used to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. rsc.orgwikipedia.org This orthogonality is fundamental to the entire SPPS process.

Compatibility with Reductively Cleavable Groups: The Mmt group is orthogonal to protecting groups that are removed under reductive conditions, such as the tert-butylthio (StBu) group. cblpatras.grresearchgate.net The StBu group is stable to the acidic conditions used to cleave Mmt and is selectively removed by reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME). researchgate.net

Orthogonality to Groups Cleaved by Heavy Metals or Oxidation: The Mmt group can be used in conjunction with groups like acetamidomethyl (Acm), which is typically removed using reagents like iodine or heavy metal salts (e.g., silver or mercury salts). cblpatras.gr This provides another layer of orthogonality.

The following table illustrates a potential orthogonal protecting group strategy for a molecule with three distinct thiol-containing sites:

| Thiol Site | Protecting Group | Deprotection Reagent |

| Site 1 | 4-Methoxytrityl (Mmt) | 1% TFA in DCM/TES cblpatras.gr |

| Site 2 | tert-Butylthio (StBu) | Dithiothreitol (DTT) researchgate.net |

| Site 3 | Acetamidomethyl (Acm) | Iodine (I2) cblpatras.gr |

This scheme allows for the selective deprotection of each thiol. First, the Mmt group at Site 1 can be removed with dilute acid. The resulting free thiol can then be reacted as desired. Subsequently, the StBu group at Site 2 can be cleaved using a reducing agent, without affecting the Acm group at Site 3. Finally, the Acm group can be removed by oxidation with iodine. This stepwise deprotection enables the regioselective formation of multiple disulfide bonds or other site-specific modifications.

Case Studies Illustrating the Utility of Orthogonal Strategies in Complex Molecular Synthesis

The theoretical principles of orthogonality are best understood through their practical application in the synthesis of complex biomolecules. The unique properties of the 4-methoxytrityl (Mmt) group have been instrumental in several elegant synthetic strategies, particularly in the field of peptide chemistry.

Regioselective Formation of Disulfide Bridges in Peptides:

A significant challenge in the synthesis of peptides containing multiple cysteine residues is the controlled formation of specific disulfide bonds. The Mmt group, in combination with other orthogonal thiol protecting groups, provides a powerful solution to this problem.

In one notable strategy, a peptide containing two cysteine residues was synthesized on a solid support. cblpatras.gr One cysteine was protected with the highly acid-labile Mmt group, while the other was protected with the reductively cleavable tert-butylthio (StBu) group. cblpatras.gr The peptide was assembled using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).

The key steps illustrating the orthogonal strategy are as follows:

Selective On-Resin Deprotection of Mmt: While the peptide was still attached to the resin and all other side-chain protecting groups (of the tBu type) were intact, the Mmt group was selectively removed by treatment with a mild solution of 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) with triethylsilane (TES) as a scavenger. cblpatras.gr This liberated the thiol of the first cysteine residue.

First Disulfide Bond Formation: The newly freed thiol was then reacted with a sulfenylating agent, such as 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP), to form an activated Cys(S-Npys) derivative. cblpatras.gr

Second On-Resin Deprotection and Cyclization: Subsequently, the StBu group on the second cysteine was removed by reduction. The resulting free thiol then reacted intramolecularly with the activated Cys(S-Npys) residue to form the desired disulfide bridge, all while the peptide remained on the solid support. cblpatras.gr

This approach highlights the compatibility of the Mmt group with both the base-labile Fmoc group and the more acid-stable tBu protecting groups, as well as its orthogonality to the reductively cleaved StBu group.

Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s:

Another application demonstrating the utility of Mmt is in the synthesis of homobifunctional mercaptoacyl poly(alkyl oxide)s, which are precursors for developing thioether cross-linked liposome (B1194612) scaffolds. nih.gov In this synthesis, the terminal hydroxyl groups of a poly(alkyl oxide) were esterified with an S-4-methoxytrityl (Mmt) protected mercapto acid. nih.gov

The use of the S-Mmt protecting group served a dual purpose:

It prevented the oxidation of the thiol groups to disulfides during the reaction. nih.gov

It averted the formation of thioesters or thiolactones that could arise from the intramolecular or intermolecular reaction of a free thiol with the activated carboxylic acid. nih.gov

Following the esterification, the acid-labile S-Mmt group was efficiently removed, yielding the desired α,ω-homobifunctional mercaptoacyl poly(alkyl oxide) in high purity. nih.gov This product could then be used in subsequent thia-Michael addition reactions to create cross-linked liposomal structures for applications like sustained drug release. nih.gov This case study underscores the importance of the Mmt group in protecting thiols during esterification reactions and its straightforward removal to unmask the reactive thiol for further conjugation.

Analytical and Spectroscopic Techniques for Research on 4 Methoxytrityl Mercaptan and Its Derivatives

Chromatographic Methodologies for Reaction Monitoring and Purification

Chromatographic techniques are indispensable tools for both the real-time monitoring of reactions involving 4-Methoxytrityl mercaptan and the purification of the resulting products. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods in this context.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of a chemical reaction. nih.gov For instance, in the synthesis of S-Mmt-mercapto acids, TLC is used to follow the reaction between 4-methoxytrityl chloride and a mercapto acid until the starting material is completely consumed. nih.govresearchgate.net The completion of the reaction is visualized by the disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product. nih.govresearchgate.net Spot detection can be achieved using UV light or by chemical staining with reagents like potassium permanganate. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of 4-Methoxytrityl-protected compounds. It offers high resolution and sensitivity, making it the "gold standard" for assessing the purity of final products, often achieving purities of ≥98%. In the context of peptide synthesis, HPLC is crucial for monitoring the deprotection of the Mmt group, ensuring the reaction goes to completion without causing degradation of the peptide. For purification, reversed-phase HPLC (RP-HPLC) with a C18 column is frequently used. A typical mobile phase consists of a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA). This method effectively separates the desired product from impurities.

The following table summarizes the typical applications of these chromatographic techniques:

| Technique | Application | Key Features |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Rapid, inexpensive, qualitative assessment of reaction completion. nih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Purification | High resolution, quantitative analysis, gold standard for purity checks. |

Spectroscopic Characterization of 4-Methoxytrityl-Protected Intermediates

Spectroscopic methods are vital for the structural elucidation of 4-Methoxytrityl-protected intermediates. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a cornerstone for confirming the structure of 4-Methoxytrityl-protected compounds. The spectra exhibit characteristic signals that are indicative of the Mmt group. For example, the methoxy (B1213986) protons of the Mmt group typically appear as a singlet around 3.7 ppm. The aromatic protons of the trityl group produce a complex multiplet in the aromatic region of the spectrum. These distinct chemical shifts provide clear evidence for the successful incorporation of the Mmt protecting group.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. thermofisher.com While less detailed than NMR for complete structural elucidation, FTIR is valuable for confirming the presence or absence of key functional groups. For instance, in the synthesis of S-Mmt-mercapto acids, FTIR can confirm the presence of the carboxylic acid group and the ether linkage of the methoxy group.

Key spectroscopic data for 4-Methoxytrityl protected compounds are summarized below:

| Technique | Key Observables | Typical Chemical Shift/Frequency |

| ¹H NMR | Methoxy Protons (Mmt) | ~3.7 ppm (singlet) |

| Aromatic Protons (Mmt) | δ 7.1–7.3 ppm (multiplet) | |

| FTIR | C-O Stretch (Methoxy) | Specific to the compound |

| S-H Stretch (Mercaptan) | Absence confirms protection |

Advanced Analytical Techniques in Mechanistic and Material Science Contexts

Beyond routine characterization, advanced analytical techniques are employed to investigate the mechanistic details of reactions involving this compound and to characterize materials incorporating these compounds.

X-ray Photoelectron Spectroscopy (XPS): XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on a material's surface. illinois.eduwikipedia.org In the context of materials functionalized with 4-Methoxytrityl derivatives, XPS can be used to confirm the presence and chemical environment of sulfur and other key elements on the surface. rsc.org This is particularly useful in the development of new materials where surface properties are critical. brjac.com.br

X-ray Diffraction (XRD): XRD is a powerful technique for determining the crystal structure of solid materials. malvernpanalytical.com For crystalline derivatives of this compound, powder XRD can be used to identify the phase and determine the unit cell dimensions. researchgate.netwalisongo.ac.id This information is crucial for understanding the solid-state properties of these compounds and for quality control in their synthesis. walisongo.ac.id

Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopy technique that provides a "fingerprint" of a molecule, offering information about its chemical structure and composition. horiba.comnovantaphotonics.com It is particularly useful for analyzing samples in aqueous solutions and can provide information on crystalline phase and orientation. horiba.com In the study of materials incorporating 4-Methoxytrityl derivatives, Raman spectroscopy can be used to characterize the molecular structure and monitor changes during chemical processes. researchgate.net

These advanced techniques provide deeper insights into the behavior and application of this compound and its derivatives, particularly in the fields of materials science and mechanistic organic chemistry. su.secfpie.com

Emerging Research Frontiers and Future Perspectives in 4 Methoxytrityl Mercaptan Chemistry

Conceptual Advances for Novel Protecting Group Development Inspired by 4-Methoxytrityl Chemistry

The success and chemical principles of the 4-methoxytrityl group have inspired the development of new protecting groups with tailored properties. The core concept revolves around modulating the stability of the trityl cation intermediate through the electronic effects of substituents on the phenyl rings. total-synthesis.com The electron-donating p-methoxy group in 4-methoxytrityl mercaptan significantly stabilizes the corresponding carbocation formed during acid-catalyzed cleavage, thereby increasing the rate of deprotection compared to the parent trityl group. total-synthesis.com

This principle has been systematically explored to create a library of trityl-based protecting groups with a spectrum of acid labilities. For example, the introduction of additional methoxy (B1213986) groups, as seen in the dimethoxytrityl (DMT) and trimethoxytrityl groups, leads to even faster deprotection rates. total-synthesis.comlibretexts.org This tunability is crucial for orthogonal protection strategies in the synthesis of complex molecules where multiple protecting groups must be removed selectively. researchgate.netresearchgate.net

Recent research has extended this concept to develop novel trityl-type protecting groups with enhanced reactivity and selectivity for alcohols, amines, and thiols. acgpubs.org By incorporating naphthalene (B1677914) moieties into the trityl framework, new protecting groups have been synthesized that can be easily introduced and removed under very mild, slightly aqueous acidic conditions. acgpubs.org This approach offers advantages in terms of reduced solvent usage and simpler procedures. acgpubs.org

Furthermore, the concept of a "transformable protecting group" has emerged, drawing inspiration from the lability of trityl-based systems. nih.gov For instance, the Epoc (2-(2-ethynylphenyl)-2-(5-methylfuran-2-yl)-ethoxycarbonyl) group was designed to be stable under basic conditions but can be transformed into an Fmoc-like structure via gold(III)-catalyzed fluorene (B118485) formation. nih.gov This transformed group is then readily cleaved under mild basic conditions, providing a new dimension of orthogonality in protecting group chemistry. nih.gov

Inspired by the functionality of trityl derivatives, a novel multifunctional aryl azide (B81097), tris(4-azidophenyl)methanol, has been synthesized and utilized as a protecting group for thiols. rsc.orgrsc.org Deprotection is achieved under mild conditions through a Staudinger reduction followed by acid-catalyzed cleavage, a process facilitated by the positive mesomeric effect of the resulting amine groups. rsc.orgrsc.org This innovative protecting group can also be functionalized via cycloaddition reactions, opening up new avenues in materials chemistry. rsc.orgrsc.org

Theoretical and Computational Investigations of this compound Reactivity and Selectivity

While experimental observations have largely guided the application of this compound, theoretical and computational studies are beginning to provide deeper insights into its reactivity and selectivity. Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of protection and deprotection reactions. nih.govmdpi.com

Computational studies can elucidate the energetics of the deprotection pathway, including the stability of the 4-methoxytrityl cation intermediate. researchgate.net The electron-donating effect of the methoxy group can be quantified, explaining its role in lowering the activation energy for cleavage compared to the unsubstituted trityl group. total-synthesis.com Such studies can also model the influence of the solvent and scavengers on the reaction rate and efficiency. researchgate.net

Molecular electrostatic potential maps, generated through computational methods, can visualize the reactive sites of molecules like this compound and its derivatives. nih.gov These maps can help predict the regioselectivity of protection reactions, especially in substrates with multiple nucleophilic sites. For example, in the context of other mercaptans, the sulfur atom is often identified as the most reactive site for electrophilic attack. nih.gov

Furthermore, computational models can be used to design new protecting groups with desired properties. By systematically varying the substituents on the trityl framework in silico, researchers can predict their effect on acid lability and other reactivity parameters before embarking on synthetic efforts. This predictive power can accelerate the development of next-generation protecting groups inspired by the 4-methoxytrityl scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.